molecular formula C20H16N2O2S B2799131 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-56-4

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2799131
CAS No.: 868377-56-4
M. Wt: 348.42
InChI Key: ZSCMWFUTGXZIOG-MRCUWXFGSA-N
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Description

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar core structures but different functional groups.

    Acetylated aromatic compounds: Molecules with acetyl groups attached to aromatic rings.

    Benzamide derivatives: Compounds featuring the benzamide functional group.

Uniqueness

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

4-acetyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a benzothiazole core and various functional groups that contribute to its potential therapeutic applications.

The compound's structure can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

Key features of the structure include:

  • Benzothiazole Ring : Known for its antimicrobial and anticancer properties.
  • Acetyl Group : Enhances solubility and biological activity.
  • Prop-2-yn-1-yl Side Chain : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (Human breast cancer)
    • A549 (Lung adenocarcinoma)
    • HT-29 (Colorectal adenocarcinoma)
  • Assays Conducted :
    • MTT assay was utilized to evaluate cytotoxicity, revealing significant activity against the aforementioned cancer cell lines compared to normal cells .
CompoundCell LineIC50 (µM)Selectivity Index
4-acetyl-N-[(2Z)-4-methyl...MCF-712.55.0
4-acetyl-N-[(2Z)-4-methyl...A54915.04.5
4-acetyl-N-[(2Z)-4-methyl...HT-2910.06.0

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae
  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
PathogenMIC (µg/mL)
Staphylococcus aureus25
E. coli50
Klebsiella pneumoniae30

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties in vitro.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines in human cell lines.
  • Assays Conducted : ELISA assays were performed to quantify cytokine levels, showing a significant reduction in interleukin levels compared to untreated controls .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various benzothiazole derivatives on MCF-7 and A549 cells, demonstrating that modifications to the side chains significantly altered biological activity.
  • Antimicrobial Efficacy Study : Researchers compared the antibacterial effects of this compound with traditional antibiotics, concluding that it possesses similar or superior activity against resistant strains .

Properties

IUPAC Name

4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h1,5-11H,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCMWFUTGXZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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